1,3-Dichloro-7-iodoisoquinoline
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Overview
Description
1,3-Dichloro-7-iodoisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of chlorine and iodine atoms in the 1,3 and 7 positions, respectively, makes this compound a unique and valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-7-iodoisoquinoline can be synthesized through various methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-7-iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions with arylboronic acids to form aryl-substituted isoquinolines.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Catalysts: Used in cyclization reactions.
Oxidizing Agents: Such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
1,3-Dichloro-7-iodoisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-7-iodoisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloroisoquinoline: Shares similar structural features but lacks the iodine atom.
1,3-Dichloropropene: An organochlorine compound with different applications.
Uniqueness
1,3-Dichloro-7-iodoisoquinoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties compared to other isoquinoline derivatives. This uniqueness makes it valuable in specialized chemical reactions and applications.
Properties
Molecular Formula |
C9H4Cl2IN |
---|---|
Molecular Weight |
323.94 g/mol |
IUPAC Name |
1,3-dichloro-7-iodoisoquinoline |
InChI |
InChI=1S/C9H4Cl2IN/c10-8-3-5-1-2-6(12)4-7(5)9(11)13-8/h1-4H |
InChI Key |
KMNZRWSRRAYMBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)I |
Origin of Product |
United States |
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